1-(2-Methyl-5-((4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Structure and Synthesis
1-(2-Methyl-5-((4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone is a complex organic compound that features prominently in the synthesis and evaluation of novel pharmaceutical agents. Its structure includes a piperazine moiety, a pyridazinone ring, and a sulfonamide linkage, which are common motifs in medicinal chemistry for their versatile biological activities. Research has focused on synthesizing derivatives of this compound to explore their therapeutic potential across various diseases. For instance, compounds with similar structures have been synthesized and evaluated for their analgesic, anti-inflammatory, antifungal, antimicrobial, and antiproliferative activities against various cancer cell lines. These efforts underscore the compound's significance in drug discovery, particularly in identifying new treatments for chronic and infectious diseases (Palaska et al., 1993; Zhou et al., 2011; Bhatt et al., 2016).
Antimicrobial and Antifungal Activity
The structural elements of 1-(2-Methyl-5-((4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone make it a candidate for antimicrobial and antifungal applications. Derivatives of this compound have been found to exhibit significant inhibitory activity against a range of pathogenic microorganisms, including bacteria and fungi, suggesting its potential utility in developing new antimicrobial and antifungal agents. For example, certain derivatives demonstrated potent activity against fungal strains such as Candida glabrata and Candida albicans, highlighting the compound's relevance in addressing drug-resistant fungal infections (Zhou et al., 2011; Rao et al., 2022).
Anti-inflammatory and Analgesic Properties
Research into derivatives of 1-(2-Methyl-5-((4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone has also highlighted their potential anti-inflammatory and analgesic properties. These derivatives have shown promising results in preclinical models, outperforming standard drugs in some cases, which could lead to new treatments for pain and inflammation-related conditions (Palaska et al., 1993; Refaat et al., 2007).
Anticancer Potential
The exploration of 1-(2-Methyl-5-((4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone derivatives in cancer research has yielded interesting findings. Several studies have synthesized and tested derivatives for their antiproliferative effects against various cancer cell lines, including liver, colon, breast, and lung cancers. Some derivatives exhibited potent activity, suggesting the potential of this compound as a scaffold for developing new anticancer agents (Mallesha et al., 2012; Özdemir et al., 2019).
properties
IUPAC Name |
1-[2-methyl-5-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-18-6-4-5-7-23(18)24-9-11-26(28-27-24)29-12-14-30(15-13-29)35(33,34)22-8-10-25-21(17-22)16-19(2)31(25)20(3)32/h4-11,17,19H,12-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYFHXYGQPQECQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-5-((4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.